molecular formula C13H18ClN3O B15112506 1-(4-methoxyphenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine

1-(4-methoxyphenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine

Cat. No.: B15112506
M. Wt: 267.75 g/mol
InChI Key: XNGUPLYUKMJXMH-UHFFFAOYSA-N
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Description

1-(4-methoxyphenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine is an organic compound that belongs to the class of methanamine derivatives This compound is characterized by the presence of a methoxyphenyl group and a pyrazolylmethyl group attached to a methanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxyphenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction using a suitable methoxyphenyl halide.

    Formation of the Methanamine Backbone: The final step involves the reaction of the pyrazole derivative with formaldehyde and a primary amine to form the methanamine backbone.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-methoxyphenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Methoxyphenyl halides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of derivatives with different functional groups replacing the methoxy group.

Scientific Research Applications

1-(4-methoxyphenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Altering Gene Expression: Influencing the expression of genes related to its biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine
  • 1-(4-methylphenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine
  • 1-(4-fluorophenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine

Uniqueness

1-(4-methoxyphenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and ability to interact with specific molecular targets.

Properties

Molecular Formula

C13H18ClN3O

Molecular Weight

267.75 g/mol

IUPAC Name

1-(4-methoxyphenyl)-N-[(1-methylpyrazol-3-yl)methyl]methanamine;hydrochloride

InChI

InChI=1S/C13H17N3O.ClH/c1-16-8-7-12(15-16)10-14-9-11-3-5-13(17-2)6-4-11;/h3-8,14H,9-10H2,1-2H3;1H

InChI Key

XNGUPLYUKMJXMH-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)CNCC2=CC=C(C=C2)OC.Cl

Origin of Product

United States

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